molecular formula C₃₂H₅₄O₃ B1146410 Dihydrotestosterone Tridecanoate CAS No. 488836-66-4

Dihydrotestosterone Tridecanoate

Cat. No.: B1146410
CAS No.: 488836-66-4
M. Wt: 486.77
InChI Key:
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Description

Dihydrotestosterone Tridecanoate is a synthetic ester of dihydrotestosterone, a potent androgen hormone. This compound is primarily used in medical and research settings to study androgenic effects and to develop treatments for conditions related to androgen deficiency.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dihydrotestosterone Tridecanoate involves the esterification of dihydrotestosterone with tridecanoic acid. The reaction typically occurs in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The purification steps may include distillation and high-performance liquid chromatography (HPLC) to achieve the desired purity levels.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of ketones or carboxylic acids.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Substituted esters, amides, or ethers.

Scientific Research Applications

Dihydrotestosterone Tridecanoate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Employed in studies investigating androgen receptor interactions and the biological effects of androgens.

    Medicine: Utilized in the development of treatments for androgen deficiency, prostate disorders, and certain types of cancer.

    Industry: Applied in the formulation of hormone replacement therapies and in the synthesis of other androgenic compounds.

Mechanism of Action

Dihydrotestosterone Tridecanoate exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of specific genes involved in the development and maintenance of male characteristics. The compound’s molecular targets include the prostate gland, hair follicles, and sebaceous glands. The pathways involved in its action are primarily related to the regulation of gene expression and protein synthesis.

Comparison with Similar Compounds

    Testosterone: A natural androgen hormone with similar biological effects but less potent than dihydrotestosterone.

    Dihydrotestosterone: The parent compound of Dihydrotestosterone Tridecanoate, with a higher affinity for androgen receptors.

    Androstenedione: A precursor to both testosterone and dihydrotestosterone, with weaker androgenic activity.

Uniqueness: this compound is unique due to its esterified form, which allows for a prolonged duration of action compared to its parent compound, dihydrotestosterone. This esterification also enhances its stability and bioavailability, making it a valuable compound for both research and therapeutic applications.

Properties

CAS No.

488836-66-4

Molecular Formula

C₃₂H₅₄O₃

Molecular Weight

486.77

Synonyms

(5α,17β)-17-[(1-Oxotridecyl)oxy]-androstan-3-one

Origin of Product

United States

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